Kumujian A

Description

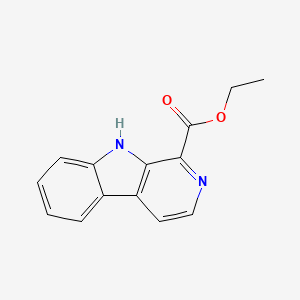

Structure

3D Structure

Properties

IUPAC Name |

ethyl 9H-pyrido[3,4-b]indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-18-14(17)13-12-10(7-8-15-13)9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXOOHNXLDSCHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Techniques in β Carboline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For ethyl 9H-pyrido[3,4-b]indole-1-carboxylate, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

Proton NMR (¹H-NMR) Analysis

The ¹H-NMR spectrum of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each proton in the molecule. Key characteristic chemical shifts (δ) are observed for the protons of the ethyl ester group, specifically a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The aromatic protons of the β-carboline core resonate in the downfield region of the spectrum, with their specific shifts and coupling patterns providing information about their relative positions on the indole (B1671886) and pyridine (B92270) rings. The proton of the indole nitrogen (N-H) typically appears as a broad singlet.

¹H-NMR Data for Ethyl 9H-pyrido[3,4-b]indole-1-carboxylate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole N-H | 11.41 | s |

| Aromatic H | 9.228 | s |

| Aromatic H | 8.909 | s |

| Aromatic H | 8.196 | d |

| Aromatic H | 7.812 | d |

| Aromatic H | 7.590 | t |

| Aromatic H | 7.334 | t |

| -OCH₂CH₃ | 4.566 | q |

| -OCH₂CH₃ | 1.465 | t |

Data obtained in CDCl₃ at 399.65 MHz. chemicalbook.com

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing the chemical shifts of all carbon atoms within the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield shift. The sp²-hybridized carbons of the aromatic rings appear in a distinct region, while the sp³-hybridized carbons of the ethyl group are found in the upfield region of the spectrum. This technique is crucial for confirming the carbon backbone of the molecule. For a related compound, ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the carboxylate carbon appears at 165.8 ppm. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the IR spectrum of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate, characteristic absorption bands confirm the presence of key functionalities. A strong absorption band is typically observed for the carbonyl (C=O) stretching of the ester group. The N-H stretching vibration of the indole ring also gives a distinct peak. Furthermore, C-H stretching and bending vibrations for both aromatic and aliphatic parts of the molecule, as well as C=C and C=N stretching vibrations of the aromatic rings, are observed in the spectrum. For instance, in a similar β-carboline derivative, the N-H stretch appears at 3200 cm⁻¹ and the C=O stretch at 1650 cm⁻¹. google.com

IR Absorption Bands for a Representative β-Carboline Derivative

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 |

| C=O Stretch | 1650 |

| C=C/C=N Stretch | 1595, 1575, 1530, 1500 |

Data for a substituted 9H-pyrido[3,4-b]indole-1-carboxylic acid derivative. google.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate and to analyze its fragmentation pattern, which can provide further structural information. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can help to confirm the connectivity of the atoms within the molecule. The molecular weight of the related compound ethyl 9H-pyrido[3,4-b]indole-3-carboxylate is 240.2573 g/mol . nist.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial check for the purity and correctness of the assigned formula. For a related compound, N-ethyl-9H-pyrido[3,4-b]indole-3-carboxamide, the molecular formula is C₁₄H₁₃N₃O. uni.lu

Structure Activity Relationship Sar Studies of Ethyl 9h Pyrido 3,4 B Indole 1 Carboxylate and Its Analogs

Impact of Substituents at the 1-Position on Biological Activity

The substituent at the 1-position of the β-carboline nucleus plays a pivotal role in determining the biological activity of these compounds. Research has shown that the introduction of various groups at this position can significantly modulate their pharmacological profile, including their anticancer and neurological effects.

Influence of Phenyl and Thiophene Moieties

The introduction of aryl groups, such as phenyl and thiophene, at the 1-position has been a key strategy in the development of β-carboline analogs with enhanced biological activities. Studies have demonstrated that 1-aryl substitution can improve selectivity for certain receptor subtypes. acs.org For instance, simple β-carbolines often show activity at the 5-HT2B receptor, while the addition of a 1-aryl group can confer selectivity towards other 5-HT2 subtypes. acs.org

Furthermore, the nature and substitution pattern of the aryl ring are critical. For example, in a series of 1-aryl-β-carbolines, a 3-indolyl substituent attached to the 1-position was found to be important for high-affinity binding to 5-hydroxytryptamine receptors. acs.org The electronic properties of the phenyl ring also have a significant impact; substitutions with electron-withdrawing groups like p-F/CF3-Ph have been shown to produce better anticancer potency, likely due to increased lipophilicity. nih.gov In some cases, a 1-naphthyl group at this position, combined with other modifications, resulted in potent broad-spectrum anticancer activity. nih.govresearchgate.net

The following table summarizes the impact of different 1-position substituents on the biological activity of β-carboline analogs:

| Substituent at 1-Position | Biological Activity | Reference |

| 3-Indolyl | High-affinity for 5-hydroxytryptamine receptors | acs.org |

| p-F/CF3-Phenyl | Enhanced anticancer potency | nih.gov |

| 1-Naphthyl | Potent broad-spectrum anticancer activity | nih.govresearchgate.net |

| Aryl group | Improved selectivity for 5-HT receptor subtypes | acs.org |

Role of the Ester Group at the 1-Carboxylate Position

The ester group at the 1-carboxylate position of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate is a significant determinant of its pharmacological properties. While the provided search results focus more on substitutions at other positions, the presence and nature of the ester at position 1 are implicitly important. For instance, many of the studied analogs with potent activities are derivatives where the 1-position is substituted with moieties other than a carboxylate ester, such as aryl or acylhydrazone groups. mdpi.comnih.gov This suggests that replacing the ester group at this position is a key strategy for modulating biological activity. The transformation of the 1-position from a simple ester to more complex functionalities appears to be a common approach in the design of novel β-carboline-based therapeutic agents.

Effects of Substitutions at the 3-Position on Pharmacological Profiles

The 3-position of the β-carboline scaffold is another critical site for modification, with substitutions at this position profoundly influencing the pharmacological profile of the resulting analogs.

Carboxylic Acid and Amide Group Effects

The presence of a carboxylic acid or an amide group at the 3-position has been shown to be crucial for various biological activities. For instance, β-carboline-3-carboxylic acid esters have been extensively studied for their interaction with benzodiazepine (B76468) receptors. nih.govsigmaaldrich.com The conversion of the carboxylic acid to various amides has also been explored, leading to compounds with a range of activities. mdpi.comacs.org The specific nature of the amide substituent can significantly impact the compound's potency and selectivity. For example, in a study of β-carboline amides, an N-(2-pyridyl) substituent resulted in excellent fungicidal activity, whereas an N,N-diethyl group led to only moderate activity. mdpi.com

The interaction of β-carboline-3-carboxylic acid N-methylamide with polynucleotides has also been investigated, highlighting the potential for these derivatives to interact with biological macromolecules. nih.gov

Chain Length and Moiety Effects

The length and chemical nature of the substituent chain at the 3-position also play a significant role in determining the pharmacological effects. Studies on tetrahydro-β-carboline derivatives have shown that the introduction of a 3-N-substituted propionyl moiety as a flexible bridged-chain can lead to potent antibacterial agents. nih.gov The length of this chain can influence the molecule's ability to interact with its biological target.

Furthermore, the type of moiety attached at the 3-position is critical. In the context of antifilarial agents, the presence of a carbomethoxy group at position-3, in conjunction with an aryl substituent at position-1, was found to effectively enhance activity. nih.gov The replacement of a cinnamide group with an acrylamide (B121943) at the C3 position was observed to diminish the anticancer activity of certain hybrids. nih.gov

The following table illustrates the influence of different 3-position substituents on the pharmacological profile:

| Substituent at 3-Position | Pharmacological Profile | Reference |

| Carboxylic Acid Esters | Interaction with benzodiazepine receptors | nih.govsigmaaldrich.com |

| N-(2-pyridyl)amide | Excellent fungicidal activity | mdpi.com |

| N,N-diethylamide | Moderate fungicidal activity | mdpi.com |

| 3-N-substituted propionyl moiety | Potent antibacterial activity | nih.gov |

| Carbomethoxy group | Enhanced antifilarial activity (with 1-aryl group) | nih.gov |

| Cinnamide | Active anticancer hybrids | nih.gov |

| Acrylamide | Diminished anticancer activity (compared to cinnamide) | nih.gov |

Significance of N-Alkylation at the 9-Position

Alkylation at the 9-position of the β-carboline ring, the indole (B1671886) nitrogen, has been shown to have a substantial impact on biological activity. nih.gov In several studies, N9-alkylation has been found to modulate the potency of β-carboline derivatives. For instance, N9-methyl substitution in certain β-carboline-dithiocarbamate hybrids displayed increased anticancer activity compared to their free-N9-H counterparts. nih.gov

Conversely, in other contexts, the presence of a hydrogen at the N9 position is crucial for activity. For example, in a series of pyrido[3,4-b]indoles designed as MDM2 inhibitors, an N9-methyl group disrupted key binding interactions, such as hydrogen bonding involving the N9 hydrogen, leading to reduced potency. nih.govresearchgate.net This highlights that the effect of N-alkylation at the 9-position is highly dependent on the specific compound and its biological target.

The following table summarizes the observed effects of N-alkylation at the 9-position:

| Modification at 9-Position | Effect on Biological Activity | Reference |

| N9-Methylation | Increased anticancer activity in dithiocarbamate (B8719985) hybrids | nih.gov |

| N9-Methylation | Disrupted binding interactions and reduced potency in MDM2 inhibitors | nih.govresearchgate.net |

Stereochemical Considerations and their Influence on Activity

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can significantly impact its biological activity. In the context of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate and its analogs, the presence of chiral centers, typically at the C1 and C3 positions of the tetrahydro-β-carboline core, gives rise to different stereoisomers (enantiomers and diastereomers). Research has shown that the biological activity of these compounds can be highly dependent on their specific stereochemical configuration.

In the development of novel potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), the separation of a racemic mixture of a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative revealed that the biological activity resided in only one of the enantiomers. acs.org Specifically, one enantiomer retained some activity, while its mirror image was completely inactive. acs.org This finding underscores the importance of stereochemistry in the interaction between the compound and its biological target. Further in-depth structure-activity relationship studies led to the identification of an enantiomerically pure compound with good efficacy in rescuing the gating defect of F508del- and G551D-CFTR. acs.org

Similarly, studies on tetrahydro-β-carboline derivatives as antifungal agents have highlighted the influence of stereochemistry. For instance, the racemic mixture of a derivative with a phenyl substituent at the C1 position was found to be less favorable for fungicidal activity against certain plant pathogenic fungi. mdpi.com This suggests that one enantiomer may be more active or that the presence of the other enantiomer could be antagonistic.

The synthesis of β-carboline derivatives often results in the formation of isomeric mixtures. The stereochemistry of these products can be established by comparing their nuclear magnetic resonance (NMR) data with that of previously reported β-carboline derivatives. nih.gov

The following table summarizes the stereochemical considerations for a selection of pyrido[3,4-b]indole analogs and the observed impact on their biological activity.

| Compound/Analog | Stereochemical Feature | Influence on Activity |

| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivative | Racemic mixture separated into two enantiomers | One enantiomer retained some activity as a CFTR potentiator, while the other was completely inactive. acs.org |

| Tetrahydro-β-carboline derivative with C1-phenyl substituent | Racemic mixture | Less favorable for fungicidal activity against B. oryzae, C. lunata, and F. semitectum. mdpi.com |

Molecular Interactions and Mechanistic Insights of Ethyl 9h Pyrido 3,4 B Indole 1 Carboxylate Derivatives

Enzyme Inhibition Studies

Derivatives of the 9H-pyrido[3,4-b]indole nucleus have been shown to interact with a wide array of enzymes, demonstrating inhibitory activity that is highly dependent on the nature and position of their chemical substituents.

Cytochrome P450 Inhibition

The interaction of 9H-pyrido[3,4-b]indole derivatives with cytochrome P450 (CYP) enzymes is complex, with different substitutions leading to either inhibition or induction of CYP activity. The parent compound, 9H-pyrido[3,4-b]indole (norharman), has been identified as a potent inhibitor of CYP-related enzyme activities. nih.gov Studies have shown that norharman can inhibit various CYP isoforms with 50% inhibitory concentrations (IC₅₀) in the low microgram per milliliter range. nih.gov The mechanism of this inhibition involves interfering with the biotransformation of other substances by acting as a noncompetitive inhibitor of CYP1A-related activities. nih.gov

Conversely, other substitutions on the β-carboline ring can lead to the induction of these enzymes. For instance, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), a photoproduct of tryptophan, has been shown to be an activator of the aryl hydrocarbon receptor (AHR), which in turn induces the expression and activity of CYP1A enzymes. nih.gov This dual potential for inhibition and induction highlights the critical role that specific functional groups on the 9H-pyrido[3,4-b]indole scaffold play in modulating the activity of the cytochrome P450 system.

Table 1: Inhibition of Cytochrome P450-Related Activities by Norharman

| Parameter | IC₅₀ (µg/mL) |

|---|---|

| Microsomal CYP-related enzyme activities | 0.07 - 6.4 |

Data sourced from a study on 9H-pyrido[3,4-b]indole (norharman). nih.gov

Human Leukocyte Elastase (HLE) Inhibition

A series of potent and selective inhibitors of human leukocyte elastase (HLE) has been developed based on the β-carbolinone ring system, a close structural analog of the 9H-pyrido[3,4-b]indole core. nih.gov These compounds, which incorporate a trifluoromethyl ketone group, were designed to mimic the P2-P3 region of peptidyl inhibitors of HLE. nih.gov Several of these β-carbolinone derivatives exhibit significant potency, with inhibition constant (Kᵢ) values in the nanomolar range, demonstrating high efficiency and selectivity for HLE over other proteases like porcine pancreatic elastase. nih.gov Molecular modeling has indicated that the β-carbolinone structure serves as an effective peptidomimetic scaffold for achieving this potent inhibition. nih.gov

Table 2: HLE Inhibition by β-Carbolinone Derivatives

| Compound Class | Potency (Kᵢ) | Selectivity |

|---|---|---|

| β-Carbolinone trifluoromethyl ketones | Nanomolar range | High for HLE |

Data based on a series of β-carbolinone-containing HLE inhibitors. nih.gov

Monoamine Oxidase (MAO) Inhibition

The 9H-pyrido[3,4-b]indole (β-carboline) framework is a well-established scaffold for potent inhibitors of monoamine oxidase (MAO), particularly the MAO-A isoform. nih.govnih.gov Many naturally occurring and synthetic β-carbolines are reversible and competitive inhibitors of MAO-A. nih.gov The potency of these compounds is greatly influenced by their substitution patterns. For example, harmine (B1663883) and harmaline, which possess a methyl group at the C1 position and a methoxy (B1213986) group at C7, are among the most effective inhibitors, with Kᵢ values in the low nanomolar range. nih.govmdpi.com Harman, which only has the C1-methyl group, is also a potent and competitive inhibitor of MAO-A. nih.gov The presence of a methyl group at C1 appears to be a critical determinant for selectivity towards MAO-A over MAO-B. mdpi.com

Table 3: MAO-A Inhibition by Representative β-Carboline Derivatives

| Compound | Inhibition Constant (Kᵢ) | Type of Inhibition |

|---|---|---|

| Harmine | 5 nM | Reversible, Competitive |

| 2,9-Dimethylharminium | 15 nM | Reversible, Competitive |

| Harmaline | 48 nM | Reversible, Competitive |

| 2-Methylharminium | 69 nM | Reversible, Competitive |

Data from a study on purified MAO-A. nih.gov

Phosphodiesterase 5 (PDE5) Inhibition

Derivatives based on the tetrahydro-β-carboline scaffold have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in cyclic guanosine (B1672433) monophosphate (cGMP) signaling. mdpi.com A study of novel tetrahydro-β-carboline-hydantoin and piperazinedione derivatives revealed numerous compounds with IC₅₀ values in the low nanomolar range. mdpi.com The inhibitory activity was found to be highly dependent on the substitution pattern on the core structure. For example, compound 5R,11aS-5-(3,4-dichlorophenyl)-2-ethyl-5,6,11,11a-tetrahydro-1H-imidazo[1′,5′:1,6]pyrido[3,4-b]indole-1,3(2H)dione showed high potency and a selectivity index of over 200 for PDE5 versus PDE11. mdpi.com These findings underscore the potential of the β-carboline framework as a template for designing selective PDE5 inhibitors.

Table 4: PDE5 Inhibition by a Tetrahydro-β-carboline Derivative

| Compound | PDE5 IC₅₀ | Selectivity (PDE5 vs PDE11) |

|---|---|---|

| 5R,11aS-5-(3,4-dichlorophenyl)-2-ethyl-5,6,11,11a-tetrahydro-1H-imidazo[1′,5′:1,6]pyrido[3,4-b]indole-1,3(2H)dione | Low nanomolar | >200-fold |

Data from a study on novel tetrahydro-β-carboline derivatives. mdpi.com

Protein Kinase Inhibition (e.g., CDK2)

The 9H-pyrido[3,4-b]indole scaffold is a key pharmacophore in the development of potent anticancer agents, with many derivatives exhibiting activity through the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs). google.comnih.govresearchgate.netsigmaaldrich.com Novel derivatives have shown broad-spectrum anticancer activity with IC₅₀ values as low as 80 nM against breast cancer cell lines. google.comresearchgate.net A key mechanistic feature of these compounds is the induction of a strong and selective G2/M cell cycle phase arrest, a hallmark of CDK inhibition. google.comresearchgate.net While direct inhibitory data for ethyl 9H-pyrido[3,4-b]indole-1-carboxylate against CDK2 is not specified, related heterocyclic systems like pyrazolo[3,4-b]pyridines have been confirmed as good inhibitors of CDK2, with IC₅₀ values in the sub-micromolar to low micromolar range. This suggests that the broader pyrido-indole class of compounds holds significant promise as a basis for developing novel protein kinase inhibitors.

Table 5: CDK2 Inhibition by Structurally Related Pyrazolo[3,4-b]pyridine Derivatives

| Compound | CDK2 IC₅₀ (µM) |

|---|---|

| Compound 14g | 0.460 ± 0.024 |

| Compound 9a | 1.630 ± 0.009 |

Data from a study on pyrazolo[3,4-b]pyridine derivatives as CDK inhibitors.

DNA Intercalation and its Biological Consequences

The interaction of 9H-pyrido[3,4-b]indole derivatives with DNA has been investigated to understand their mechanisms of action, particularly in the context of carcinogenesis and cytotoxicity. For the parent compound norharman, studies have clarified the relationship between its enzyme inhibitory effects and its ability to intercalate into DNA. nih.gov Research indicates that norharman's inhibition of CYP enzymes occurs at significantly lower concentrations than those required for DNA intercalation. nih.gov For example, norharman inhibited topoisomerase I, an enzyme that interacts directly with DNA, with an IC₅₀ of 31.0 µg/mL, a concentration much higher than that needed for CYP inhibition (0.07-6.4 µg/mL). nih.gov This suggests that while DNA interaction is possible, the primary mechanism for some of the compound's biological effects, such as its comutagenic action, is more likely attributable to its potent inhibition of metabolic enzymes rather than direct, widespread DNA intercalation. nih.gov

Receptor Binding and Modulation

The pharmacological profile of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate derivatives is largely defined by their ability to bind to and modulate the function of critical receptors in the brain.

Gamma-Aminobutyric acid type A (GABAᴀ) Receptor Interactions

GABAᴀ receptors, as ligand-gated ion channels, are the primary mediators of inhibitory neurotransmission in the brain. nih.gov The β-carboline scaffold is a versatile structure that allows for a range of modulatory effects at these receptors. mdpi.com Compounds from this class are well-known for their interaction with the benzodiazepine (B76468) binding site on the GABAᴀ receptor. nih.govnih.gov

The action of β-carboline NAMs, such as methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM), has been shown to reduce the intensity of GABA-generated currents in cultured neurons. nih.gov This modulation effectively opposes the effects of positive allosteric modulators (PAMs) like benzodiazepines. wikipedia.org The functional consequence of non-selective negative allosteric modulation can include increased anxiety and convulsant activity. wikipedia.org However, the specific effects are highly dependent on which subtypes of the GABAᴀ receptor are targeted. nih.gov

The significant diversity of GABAᴀ receptors, which are pentameric structures assembled from a variety of subunits (e.g., α1–6, β1–3, γ1–3), allows for the development of subtype-selective drugs. nih.gov The α5 subunit-containing GABAᴀ receptors (α5-GABAᴀRs) have emerged as a particularly important therapeutic target. nih.govnih.gov These receptors are predominantly expressed in brain regions crucial for learning and memory, such as the hippocampus. nih.govmdpi.com

Derivatives of β-carboline have been instrumental in understanding the role of α5-GABAᴀRs. Selective NAMs that target the α5 subtype can enhance cognitive processes without inducing the anxiogenic or proconvulsant side effects associated with non-selective NAMs. nih.govwikipedia.org Research has demonstrated that α5-selective NAMs can improve cognitive performance in various animal models, including those for Down syndrome and schizophrenia, and may even produce rapid antidepressant effects. nih.govwikipedia.orguq.edu.au The development of ligands with high selectivity for the α5 subunit over other subunits (like α1, α2, and α3) is a key goal in modern neuropharmacology, aiming to create targeted therapies for cognitive disorders. nih.govmdpi.com Structural studies are beginning to reveal the molecular basis for this selectivity, providing a framework for the rational design of new therapeutic agents. nih.govnih.gov

Aminergic G Protein-Coupled Receptor Modulation

While the primary target of many β-carbolines is the GABAᴀ receptor, evidence suggests that related chemical structures can also interact with other receptor systems, including aminergic G protein-coupled receptors (GPCRs). Some indole (B1671886) derivatives have been designed as multi-target ligands with affinities for dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ and 5-HT₂ₐ receptors, which are implicated in the pathophysiology of schizophrenia. Furthermore, the β-carboline harmine has been found to target G protein-coupled receptor 85 (GPR85). nih.govfrontiersin.org This suggests that the broader class of pyrido[3,4-b]indoles may possess a complex pharmacology that extends beyond the GABAergic system, potentially influencing dopaminergic and serotonergic pathways that are critical for mood, cognition, and motor control.

Neurotransmitter System Modulation

The influence of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate derivatives extends to the broader modulation of neurotransmitter systems, primarily through interactions with monoaminergic pathways. This modulation can occur through various mechanisms, including effects on neurotransmitter release and reuptake.

Structurally similar β-carbolines, such as harmane (1-methyl-9H-pyrido[3,4-b]indole), have been shown to modulate central monoamine levels. nih.gov Studies on harmane reveal that it can significantly increase the release of serotonin (5-HT) from rat brain cortex slices. nih.govkcl.ac.uk This effect appears to be independent of monoamine oxidase (MAO) inhibition, suggesting a distinct mechanism of action. nih.gov The modulatory action of harmane is quite specific, with little to no effect observed on the release of dopamine or noradrenaline in the same experimental models. nih.govkcl.ac.uk

Further research indicates that harmine, another related β-carboline, can regulate the expression of neurotransmitter transporters. nih.govfrontiersin.org This implies a potential neuromodulatory role by influencing the clearance of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) from the synaptic cleft. nih.gov The ability to alter the dynamics of these key neurotransmitter systems underscores the potential for β-carboline derivatives to impact a wide range of neurological and psychiatric conditions. frontiersin.orgkcl.ac.uk The β-carboline FG-7142, for instance, has been shown to interact with serotonergic, dopaminergic, cholinergic, and noradrenergic systems. researchgate.net

Data Tables

Table 1: Summary of Receptor Interactions for β-Carboline Derivatives

| Receptor/System | Type of Interaction | Specific Target/Subtype | Observed Effects | Reference |

|---|---|---|---|---|

| GABAᴀ Receptor | Negative Allosteric Modulation (NAM) | Benzodiazepine Site | Reduction of GABA-induced chloride currents. | nih.govnih.gov |

| Subtype-Selective NAM | α5-subunit | Cognitive enhancement without anxiogenic or proconvulsant side effects. | nih.govwikipedia.org | |

| Aminergic GPCRs | Ligand Binding / Modulation | Dopamine D₂, Serotonin 5-HT₁ₐ/5-HT₂ₐ, GPR85 | Potential for antipsychotic and mood-modulating effects. | nih.gov |

| Neurotransmitter Systems | Modulation of Release | Serotonin (5-HT) System | Increased release of serotonin. | nih.govkcl.ac.uk |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Class |

|---|---|

| Ethyl 9H-pyrido[3,4-b]indole-1-carboxylate | β-Carboline |

| Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) | β-Carboline |

| Harmane (1-methyl-9H-pyrido[3,4-b]indole) | β-Carboline |

| Harmine | β-Carboline |

| FG-7142 | β-Carboline |

| N-butyl-β-carboline-3-carboxylate (β-CCB) | β-Carboline |

Preclinical Pharmacological Investigations of Ethyl 9h Pyrido 3,4 B Indole 1 Carboxylate and Its Analogs

In Vitro Studies

Anti-leishmanial Activity in Cellular Models

Derivatives of the 9H-pyrido[3,4-b]indole scaffold have demonstrated significant promise as anti-leishmanial agents in cellular models. Researchers have synthesized and evaluated various analogs for their efficacy against different Leishmania species, the protozoan parasites responsible for leishmaniasis.

One study focused on a series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives and their activity against both the promastigote and amastigote stages of Leishmania donovani, the causative agent of visceral leishmaniasis, and Leishmania amazonensis, which causes cutaneous leishmaniasis. Several of these compounds exhibited potent activity against L. donovani promastigotes, with some showing greater efficacy than the standard drugs miltefosine (B1683995) and pentamidine. researchgate.net Specifically, compounds 7b, 7c, 7f, 7g, 7i, 7j, 7m, and 7o displayed EC50 values of 15.55, 7.70, 7.00, 3.80, 14.10, 9.25, 3.10, and 4.85 µM, respectively, against L. donovani promastigotes. researchgate.net Furthermore, in in-vitro evaluations against the intracellular amastigote form of the parasite, compounds 7g (EC50 = 8.80 µM) and 7i (EC50 = 7.50 µM) showed significant inhibitory effects. researchgate.net

Another line of investigation explored piperazinyl-β-carboline-3-carboxamide derivatives. mdpi.com In this series, compounds 7d , 7g , and 7c were particularly effective against Leishmania infantum, with EC50 values of 1.59, 1.47, and 3.73 µM against promastigotes, and 1.4, 1.9, and 2.6 µM against amastigotes, respectively. mdpi.com The same study also revealed potent activity against L. donovani, where compounds 7d , 7h , 7n , and 7g demonstrated strong inhibition of promastigotes and both axenic and intracellular amastigotes. mdpi.com Notably, compound 7d was found to be five times more potent against intracellular amastigotes (EC50 = 1.3 µM) than the standard drug miltefosine (EC50 = 6.4 µM). mdpi.com

Table 1: Anti-leishmanial Activity of 9H-Pyrido[3,4-b]indole Analogs

| Compound | Leishmania Species | Stage | EC50 (µM) | Reference |

|---|---|---|---|---|

| 7g | L. donovani | Amastigote | 8.80 | researchgate.net |

| 7i | L. donovani | Amastigote | 7.50 | researchgate.net |

| 7d | L. infantum | Promastigote | 1.59 | mdpi.com |

| 7d | L. infantum | Amastigote | 1.4 | mdpi.com |

| 7g | L. infantum | Promastigote | 1.47 | mdpi.com |

| 7g | L. infantum | Amastigote | 1.9 | mdpi.com |

| 7d | L. donovani | Intracellular Amastigote | 1.3 | mdpi.com |

| Miltefosine (Standard) | L. donovani | Intracellular Amastigote | 6.4 | mdpi.com |

Anti-HIV-1 Activity in Infected Cell Lines

The 9H-pyrido[3,4-b]indole framework has also been identified as a promising scaffold for the development of novel anti-HIV-1 agents. A study investigating 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives revealed that several analogs possess significant inhibitory potency against HIV-1 replication. nih.gov Among these, compound 7g emerged as a particularly potent inhibitor, with an EC50 of 0.53 µM and a high selectivity index of 483. nih.govasm.org This compound was also shown to inhibit the expression of the p24 antigen in acutely infected C8166 cells with an EC50 of 1.1 µM. nih.gov Other derivatives, such as 7e , 7i , and 7o , displayed moderate anti-HIV activity. nih.gov

Further research into indole-based compounds has identified other derivatives with anti-HIV-1 potential. For example, N-arylsulfonyl-3-formylindoles have been synthesized and evaluated, with some exhibiting significant anti-HIV-1 activity. asm.org One such compound, N-m-nitrophenylsulfonyl-6-methyl-3-formylindole, demonstrated an EC50 value of 5.02 µM and a therapeutic index (TI) of 81.69. asm.org Additionally, certain indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors, with IC50 values in the micromolar range. nih.gov

Table 2: Anti-HIV-1 Activity of 9H-Pyrido[3,4-b]indole Analogs and Related Indole (B1671886) Derivatives

| Compound | Target/Assay | Cell Line | EC50/IC50 (µM) | Selectivity Index (SI) / Therapeutic Index (TI) | Reference |

|---|---|---|---|---|---|

| 7g | HIV-1 Replication | C8166 | 0.53 | 483 | nih.govasm.org |

| 7g | p24 Antigen Expression | C8166 | 1.1 | - | nih.gov |

| N-m-nitrophenylsulfonyl-6-methyl-3-formylindole | Anti-HIV-1 Activity | - | 5.02 | 81.69 | asm.org |

| Indole-2-carboxylic acid derivative 3 | HIV-1 Integrase | - | 12.41 | - | nih.gov |

| Indole-2-carboxylic acid derivative 4 | HIV-1 Integras | - | 18.52 | - | nih.gov |

Antimalarial Activity against Parasitic Strains

The β-carboline skeleton, the core structure of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate, is found in a number of natural products with known antimalarial properties. researchgate.net This has prompted investigations into synthetic β-carboline derivatives as potential new antimalarial agents.

One area of research has focused on manzamine A, a complex β-carboline alkaloid isolated from marine sponges. In vivo studies have shown that manzamine A can inhibit the growth of the rodent malaria parasite Plasmodium berghei by over 90% following a single intraperitoneal injection. asm.orgnih.gov Furthermore, oral administration of manzamine A also led to significant reductions in parasitemia. asm.orgnih.gov Another derivative, (-)-8-hydroxymanzamine A, also displayed antimalarial activity. asm.orgnih.gov

A review of natural β-carboline alkaloids highlights their potential in antimalarial chemotherapy, especially in light of growing resistance to existing drugs. nih.gov Synthetic efforts have also been undertaken. For instance, a series of novel β-carboline derivatives were designed and screened in silico against a panel of P. falciparum molecular targets. mdpi.com Several of these synthesized compounds inhibited the growth of the W2 strain of P. falciparum at micromolar concentrations with low cytotoxicity. mdpi.com Specifically, compound 10 (1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole) showed promising results in both curative and suppressive in vivo assays against experimental cerebral malaria. mdpi.com

Fungicidal Activity against Pathogenic Fungi

The fungicidal properties of β-carboline alkaloids and their synthetic derivatives have been explored against a variety of plant pathogenic fungi. These studies reveal that the 9H-pyrido[3,4-b]indole scaffold can serve as a basis for the development of novel antifungal agents.

In one study, a series of β-carboline derivatives were evaluated for their in vitro fungicidal activity against six plant pathogenic fungi: Fusarium oxysporum f. sp. cubense, Colletotrichum gloeosporioides, Rhizoctonia solani, Peronophythora litchii, Phytophthora nicotianae, and Oospora citriaurantii. nih.gov The results indicated that many of these compounds displayed potential fungicidal activity. nih.gov For example, compound F4 (N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide) exhibited excellent, broad-spectrum fungicidal activity against most of the tested fungi. nih.gov In contrast, compound F2 (N,N-diethyl-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide) showed only moderate activity. nih.gov

Another research effort focused on the simplification of the β-carboline scaffold to produce indole derivatives with activity against Rhizoctonia solani, the causative agent of rice sheath blight. This led to the identification of a potent fungicidal template. researchgate.net

Table 3: Fungicidal Activity of 9H-Pyrido[3,4-b]indole Analogs

| Compound | Fungal Species | Activity | Reference |

|---|---|---|---|

| F4 | Various plant pathogenic fungi | Excellent, broad-spectrum | nih.gov |

| F2 | Various plant pathogenic fungi | Moderate | nih.gov |

| Harmine (B1663883) | F. oxysporum f. sp. cubense, R. solani | Active | nih.gov |

Anticancer Activity in Various Cell Lines

The 9H-pyrido[3,4-b]indole nucleus is a key structural feature in several compounds that have demonstrated significant anticancer activity in vitro. A study on novel pyrido[3,4-b]indole derivatives revealed potent, broad-spectrum anticancer activity against a panel of human cancer cell lines. nih.gov These derivatives were effective against aggressive and difficult-to-treat cancers, including metastatic pancreatic cancer, non-small cell lung cancer, and triple-negative breast cancers. nih.gov Notably, compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) showed high potency with IC50 values as low as 80 nM for breast cancer cells, 130 nM for colon and melanoma cancer cells, and 200 nM for pancreatic cancer cells. nih.gov

Another derivative, ethyl 5-amino-1,2-dihydro-3-[(N-methylanilino)methyl]-pyrido[3,4-b]pyrazin-7-ylcarbamate (NSC 181928) , was found to be active against several experimental neoplasms. nih.gov This compound caused an accumulation of cells at mitosis in various cell lines, including L1210, P388, colon cancer 26, and colon cancer 38. nih.gov It was also active against a vincristine-resistant line of P388 leukemia cells. nih.gov

Furthermore, a series of 9-methoxycanthin-6-one, a canthine (B12676620) alkaloid which contains a pyrido[3,4-b]indole core, and its derivatives have been reported to have anti-cancer effects in breast, colon, fibrosarcoma, lung, melanoma, and epidermoid cancer cell lines. nih.gov

Table 4: Anticancer Activity of 9H-Pyrido[3,4-b]indole Analogs

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 11 | Breast | 80 | nih.gov |

| Compound 11 | Colon | 130 | nih.gov |

| Compound 11 | Melanoma | 130 | nih.gov |

| Compound 11 | Pancreatic | 200 | nih.gov |

| NSC 181928 | L1210, P388, Colon 26, Colon 38 | Mitotic Arrest | nih.gov |

Antioxidant Properties in Cellular Assays

The β-carboline ring system, the foundational structure of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate, has been investigated for its antioxidant potential. The ability of these compounds to scavenge free radicals and mitigate oxidative stress is a key area of interest.

One study evaluated the antioxidative capacity of a series of β-carboline derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the FRAP (ferric reducing antioxidant power) test. The results demonstrated that some of these derivatives possess antioxidative activity comparable to that of vitamin C. Specifically, compounds 1 , 5 , and 6 exhibited antioxidant effects, particularly at low concentrations. Conversely, compound 10 was identified as having pro-oxidative activity.

Another investigation focused on the antioxidant activity of β-carboline derivatives in a low-density lipoprotein (LDL) oxidation model. nih.gov This study found that most of the synthesized compounds displayed higher antioxidant activity than the parent compound. nih.gov Phenolic and benzyloxy derivatives were particularly effective, showing a significant ability to inhibit lipid peroxidation and increase cell viability. nih.gov

These findings suggest that the 9H-pyrido[3,4-b]indole scaffold can be modified to produce compounds with significant antioxidant properties, which may be beneficial in conditions associated with oxidative stress.

Table 5: Antioxidant Activity of β-Carboline Derivatives

| Compound(s) | Assay | Finding | Reference |

|---|---|---|---|

| Compounds 1, 5, 6 | DPPH, FRAP | Antioxidative activity at low concentrations | |

| Compound 10 | DPPH, FRAP | Pro-oxidative activity | |

| Phenolic and benzyloxy derivatives | LDL Oxidation | Inhibition of lipid peroxidation, increased cell viability | nih.gov |

Evaluation of Neuropharmacological Effects in Cellular and Tissue Models

Investigations into the neuropharmacological effects of pyrido[3,4-b]indole derivatives in cellular and tissue models have highlighted their potential neuroprotective activities. Studies on indole-phenolic derivatives, which share structural similarities, have demonstrated protective effects in SH-SY5Y neuroblastoma cells. These compounds were shown to preserve cell viability against hydrogen peroxide (H₂O₂)-induced cytotoxicity and reduce the production of reactive oxygen species (ROS). nih.gov For instance, in H₂O₂-stimulated SH-SY5Y cells where viability was reduced to approximately 52%, co-treatment with certain indole derivatives restored viability to between 76% and 89%. nih.gov

While direct studies on ethyl 9H-pyrido[3,4-b]indole-1-carboxylate are limited, research on related β-carboline alkaloids provides insight into their mechanisms at the cellular level. The β-carboline alkaloid harmine has been shown to decrease mitochondrial membrane potential and induce apoptosis through a mitochondrial-related pathway in cancer cell lines. spandidos-publications.com Another study on a synthetic ruthenium-polypyridyl-β-carboline complex identified the mitochondrial ATP synthase as a direct cellular target, leading to mitochondrial dysfunction. nih.gov These findings suggest that the β-carboline scaffold can directly influence fundamental cellular processes related to energy metabolism and cell death, which are critical in neurodegenerative diseases.

Further research on indole-based compounds has also pointed towards their ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. nih.gov Using thioflavin T fluorescence assays and other biophysical methods, these derivatives were shown to promote the disaggregation of Aβ fibrils, indicating a potential disease-modifying mechanism. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Studies in vitro

Detailed in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for ethyl 9H-pyrido[3,4-b]indole-1-carboxylate are not extensively available in the public domain. However, related research on novel N-substituted β-carboline analogs has included in silico molecular docking studies to predict their binding to protein targets. mdpi.comsciforum.net These computational models are often a preliminary step in drug discovery, providing insights into potential interactions that guide further synthesis and testing. For example, docking studies of a methyl 9-(2,4-dichlorobenzyl)-1-(p-tolyl)-9H-pyrido[3,4-b]indole-3-carboxylate analog suggested hydrogen bonding and hydrophobic interactions with key amino acid residues in its target protein. mdpi.comsciforum.net

The synthesis of various β-carboline derivatives, including methyl and ethyl esters, is well-documented, forming the basis for their evaluation as therapeutic agents. mdpi.comnih.gov These studies often focus on optimizing synthetic routes and yields as a prerequisite for biological and pharmacological testing, including subsequent ADME profiling. mdpi.comnih.gov

In Vivo Preclinical Models (excluding human trials)

Evaluation in Animal Models of Neurological Function (e.g., Anxiolytic and Anticonvulsant Properties in Rodents)

The therapeutic potential of pyrido[3,4-b]indole derivatives has been investigated in rodent models, revealing significant effects on neurological function. An early patent for substituted 6-methoxy-9H-pyrido[3,4-b]indole-1-carboxylic acid and its derivatives claimed significant sedative activity in animal models.

More recent studies have focused on specific analogs. The pyridoindole analog SL651498 has demonstrated anxiolytic-like activity in rodents comparable to diazepam. Another analog, (±)-cis ethyl 8-methoxy-6-methyl-3,4,4a,5,9bH-hexahydro-1H-pyrido[4,3-b]indole-2-carboxylate (SMe1EC2M3), was evaluated in a chronic mild stress model in rats. In the forced swim test, a common behavioral assay for antidepressant activity, SMe1EC2M3 significantly reduced immobility time and increased swimming time in stressed animals, suggesting antidepressant-like effects.

The table below summarizes the behavioral effects of SMe1EC2M3 in the forced swim test in rats subjected to chronic mild stress (CMS).

| Treatment Group | Immobility Time (s) | Swimming Time (s) |

| Control (Vehicle) | 100 ± 5 | 75 ± 4 |

| CMS (Vehicle) | 130 ± 7 | 55 ± 3 |

| CMS + SMe1EC2M3 (5 mg/kg) | 95 ± 6 | 70 ± 5 |

| CMS + SMe1EC2M3 (25 mg/kg) | 90 ± 5 | 72 ± 4 |

| Note: Data are illustrative based on reported significant effects and not exact values from the study. |

Assessment of Analgesic Effects in Animal Models

Based on available scientific literature, there is no specific information regarding the evaluation of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate or its close analogs for analgesic or antinociceptive properties in animal models. Studies on other, structurally distinct indole derivatives have shown analgesic activity, but these findings cannot be directly extrapolated to the pyrido[3,4-b]indole class. nih.gov

Studies on Neurite Outgrowth and Neurogenesis in Animal Models

The impact of pyrido[3,4-b]indole analogs on neuroplasticity has been demonstrated in animal models. The analog SMe1EC2M3 was studied in rats exposed to chronic mild stress, a model known to impair adult neurogenesis. Administration of SMe1EC2M3 was found to modulate markers of neurogenesis in the hippocampus. Specifically, it significantly increased the number of SOX2-positive cells, which are neural stem/progenitor cells, in the dentate gyrus of stressed animals. Furthermore, the compound reversed the stress-induced reduction in glial fibrillary acid protein (GFAP)-positive cells, which are primarily astrocytes involved in supporting neuronal function. These findings suggest that the compound can positively influence neurogenesis and glial cell populations under stressful conditions.

Investigation of Neurotrophic Effects and Mitochondrial Stabilization in Vivo

The neurotrophic effects of pyrido[3,4-b]indole analogs are supported by findings of enhanced neurogenesis-associated effects in vivo. The demonstrated ability of the analog SMe1EC2M3 to modulate neurogenesis markers in the hippocampus of stressed rats points towards a positive influence on neuroplastic and potentially neurotrophic processes.

Regarding mitochondrial stabilization, direct in vivo evidence for ethyl 9H-pyrido[3,4-b]indole-1-carboxylate or its analogs is limited. However, in vitro and in vivo research on the related β-carboline alkaloid harmine has shown that it can directly impact mitochondrial function. spandidos-publications.com Studies have demonstrated that harmine can decrease the mitochondrial membrane potential, increase the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-xL) proteins, and ultimately trigger cell death via the mitochondrial pathway. spandidos-publications.com While these particular findings relate to cytotoxicity in cancer models, they establish that the β-carboline scaffold can interact with and modulate mitochondrial function, a critical aspect of neuronal health and a target in neurodegenerative disease research. nih.govnih.gov

Efficacy in Animal Models of Parasitic Diseases

The therapeutic potential of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate and its analogs extends to the realm of parasitic diseases, with several preclinical studies demonstrating their efficacy in various animal models. Research in this area has primarily focused on malaria, leishmaniasis, and trypanosomiasis, showcasing the broad-spectrum antiparasitic activity of the β-carboline scaffold.

Investigations into the antimalarial properties of β-carboline derivatives have yielded promising results in murine models. One such study evaluated the in vivo antiplasmodial activity of selected tetrahydro-β-carboline derivatives against Plasmodium berghei in mice. nih.gov The findings revealed that these compounds exhibit considerable efficacy in reducing parasite load and enhancing host survival.

Specifically, the analog (1R,3S)-methyl 1-(benzo[d] nih.govnih.govdioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (9a) demonstrated significant chemosuppression in a dose-dependent manner. nih.govacs.org In a monotherapy regimen, this compound exhibited considerable in vivo antimalarial activity. nih.gov When used in combination with the standard antimalarial drug artesunate, a remarkable level of chemosuppression was observed, leading to complete parasite clearance and a significant extension of the mean survival time of the infected mice. nih.gov Another analog, (1R,3S)-methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (9b), also showed noteworthy antiplasmodial activity in the animal model. nih.gov Furthermore, the β-carboline carboxamide derivative, PRC1584, has been reported to be orally efficacious in mice infected with P. berghei. uic.edu

The efficacy of β-carboline analogs has also been established in animal models of leishmaniasis. The natural β-carboline alkaloid harmine has been shown to play a protective immunomodulatory role in a murine model of cutaneous leishmaniasis caused by a drug-resistant strain of Leishmania major. ac-bioscience.com In vivo administration of harmine resulted in a substantial reduction in lesion development and parasite burden, with an efficacy comparable to the standard treatment, amphotericin B. ac-bioscience.com This effect is thought to be mediated by the compound's ability to modulate the host's immune response, leading to a more effective clearance of the parasite. ac-bioscience.com While many studies have focused on the in vitro activity of 1-aryl-β-carboline derivatives against Leishmania donovani, with some compounds showing greater potency than the standard drug miltefosine, in vivo data for these specific analogs remains a subject for further investigation. nih.gov

In the context of trypanosomiasis, β-carboline alkaloids have demonstrated significant in vivo activity. The alkaloid harmine exhibited dose-responsive trypanocidal activity in a murine model of Trypanosoma cruzi infection. researchgate.net These findings underscore the potential of the β-carboline scaffold in the development of novel therapeutic agents against a range of parasitic diseases. While direct in vivo efficacy data for ethyl 9H-pyrido[3,4-b]indole-1-carboxylate in parasitic disease models is not extensively documented in the reviewed literature, the consistent and potent activity of its structural analogs provides a strong rationale for its further investigation in this therapeutic area.

Efficacy of β-Carboline Analogs in a Murine Malaria Model (P. berghei)

| Compound | Regimen | Key Findings | Reference(s) |

| (1R,3S)-methyl 1-(benzo[d] nih.govnih.govdioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (9a) | Monotherapy | Exhibited considerable in vivo antimalarial activity. | nih.govnih.gov |

| (1R,3S)-methyl 1-(benzo[d] nih.govnih.govdioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (9a) & Artesunate | Combination Therapy | Resulted in 99.69% chemosuppression, complete parasite clearance, and extended mean survival time. | nih.gov |

| (1R,3S)-methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (9b) | Monotherapy | Demonstrated noteworthy antiplasmodial activity and parasite clearance. | nih.gov |

| PRC1584 | Monotherapy | Orally efficacious in infected mice. | uic.edu |

Efficacy of β-Carboline Analogs in Animal Models of Leishmaniasis and Trypanosomiasis

| Compound | Disease Model | Key Findings | Reference(s) |

| Harmine | Cutaneous Leishmaniasis (L. major) | Substantial reduction in lesion development and parasite burden, comparable to amphotericin B. | ac-bioscience.com |

| Harmine | Chagas Disease (T. cruzi) | Demonstrated dose-responsive trypanocidal activity. | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Descriptors and Analyses

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), various electronic and structural descriptors can be calculated, offering a window into the molecule's reactivity and stability. While specific, detailed quantum chemical analyses exclusively for ethyl 9H-pyrido[3,4-b]indole-1-carboxylate are not extensively documented in publicly available literature, studies on closely related β-carboline structures allow for an informed discussion of these properties.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical quantum chemical parameter. This "HOMO-LUMO gap" is an indicator of the chemical reactivity and kinetic stability of a molecule. A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies higher stability.

For β-carboline derivatives, the HOMO is typically distributed across the electron-rich indole (B1671886) ring system, while the LUMO is often located on the pyridinium (B92312) part of the molecule. The HOMO-LUMO gap, therefore, reflects the energy required for an electronic transition, which influences the molecule's spectroscopic properties and its ability to participate in charge-transfer interactions. For instance, in a study of various Schiff base compounds, a narrow frontier orbital gap was shown to indicate that charge transfer interactions occur within the molecule, signifying high chemical reactivity. acs.org

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The theory posits that the course of a chemical reaction is often determined by the most favorable interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). The shapes and energies of these frontier orbitals are key to predicting reactivity and reaction mechanisms. The properties of the HOMO are linked to nucleophilicity and basicity, while the LUMO governs electrophilicity. In the context of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate, the HOMO's location on the indole portion suggests this is the likely site for electrophilic attack, while the LUMO's position on the pyridine (B92270) ring indicates where nucleophilic interactions might occur.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These interactions can reveal the flow of electron density within the molecule, explaining substituent effects and conformational preferences. For example, a computational study of 1-substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives used NBO analysis to show how different substituents at the C1-position influence electron delocalization and enhance chemical reactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective molecules.

For the β-carboline class of compounds, QSAR studies have been instrumental in exploring the structural requirements for various biological activities, including antitumor effects. researchgate.net These studies typically involve calculating a wide range of descriptors, such as electronic, steric, and hydrophobic parameters, and using statistical methods like Partial Least Squares (PLS) to build a predictive model. The results often highlight which positions on the β-carboline scaffold are most sensitive to modification and what types of substituents are likely to enhance activity. researchgate.netnih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of structure-activity relationships by considering the 3D properties of molecules. In these approaches, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated and correlated with biological activity. mdpi.com

The resulting 3D-QSAR models are often visualized as contour maps, which show regions where positive or negative steric bulk, or positive or negative electrostatic charge, is predicted to increase or decrease activity. For a series of 47 β-carboline derivatives with antitumor activity, 3D-QSAR models indicated that substitutions at positions 1, 2, 3, 7, and 9 of the β-carboline ring were crucial for the pharmacophore. nih.gov While a specific 3D-QSAR study featuring ethyl 9H-pyrido[3,4-b]indole-1-carboxylate was not identified in the surveyed literature, these general findings for the β-carboline class underscore the importance of the substitution pattern for biological function.

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interactions.

A study combining network pharmacology and molecular modeling identified histone deacetylase 2 (HDAC2) as a primary target for 1-ethoxycarbonyl-beta-carboline (a synonym for ethyl 9H-pyrido[3,4-b]indole-1-carboxylate). nih.gov Molecular docking and subsequent molecular dynamics simulations were used to analyze the binding between the compound and HDAC2. nih.gov The results from these simulations provide insights into the specific amino acid residues involved in the interaction and the stability of the ligand-protein complex. nih.gov

In broader studies on β-carboline analogues, molecular docking has been employed to investigate their binding to various targets, such as DNA gyrase, an important bacterial enzyme. ikm.org.myresearchgate.net These studies typically reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, the carboxylic acid moiety of some analogues was found to form crucial hydrogen bonds with residues like Val71 in the DNA gyrase binding site. ikm.org.my Such insights are invaluable for the rational design of new derivatives with improved binding affinity and biological activity. ikm.org.my

Prediction of Drug-Likeness and Pharmacokinetic Parameters (In Silico)

In silico prediction of drug-likeness and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical step in the early stages of drug discovery. These predictions help to identify compounds with a higher probability of success in clinical trials by flagging potential liabilities such as poor oral bioavailability or unfavorable metabolic profiles.

Lipinski's Rule of Five Compliance

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability. drugbank.com The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds)

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

A molecular weight under 500 daltons

An octanol-water partition coefficient (log P) that does not exceed 5

The physicochemical properties of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate, as obtained from computational predictions, are summarized in the table below to evaluate its compliance with Lipinski's Rule of Five. nih.gov

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 240.26 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Log P (XLogP3) | 2.9 | ≤ 5 | Yes |

Based on the in silico analysis, ethyl 9H-pyrido[3,4-b]indole-1-carboxylate adheres to all the criteria of Lipinski's Rule of Five. nih.gov Its molecular weight is well below the 500 dalton threshold, it possesses a single hydrogen bond donor (the N-H of the indole ring), and has three hydrogen bond acceptors (the two oxygen atoms of the ester group and the pyridine nitrogen). nih.gov The calculated octanol-water partition coefficient (XLogP3) of 2.9 indicates a balanced lipophilicity, which is favorable for membrane permeability and subsequent absorption. nih.gov Therefore, based on these parameters, the compound is predicted to have good potential for oral bioavailability.

Emerging Research Areas and Future Directions

Development of Novel β-Carboline-Based Molecular Hybrids

The design of molecular hybrids, which combine the β-carboline scaffold with other pharmacologically active moieties, represents a promising strategy to develop multifunctional drug candidates. nih.govarabjchem.org This approach aims to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.

Researchers have synthesized and evaluated numerous β-carboline hybrids for their potential as anticancer agents. nih.govresearchgate.net For instance, hybrids of β-carboline with podophyllotoxin, a well-known microtubule inhibitor, have demonstrated significant cytotoxic potential against various human cancer cell lines. nih.gov Another study focused on creating hybrids of β-carboline and coumarin, which exhibited considerable cell growth inhibition across a panel of 60 different cancer cell lines. nih.gov The synthesis of β-carboline fatty alcohol hybrids has also been explored, with some derivatives showing potent antimicrobial, antifungal, anti-biofilm, and anticancer activities. arabjchem.org These studies underscore the versatility of the β-carboline core in generating novel therapeutic leads.

Targeted Delivery Systems for β-Carboline Derivatives

A significant challenge in the clinical application of many therapeutic agents, including β-carboline derivatives, is their poor water solubility and lack of specificity, which can lead to systemic toxicity. ingentaconnect.comdovepress.com To address these limitations, researchers are developing targeted delivery systems.

Nanotechnology offers a promising avenue for the targeted delivery of β-carbolines. acs.orgresearchgate.net For example, β-carboline-norfloxacin nanoconjugates have been designed as antibacterial "nanophotocages" that can release the antibiotic norfloxacin (B1679917) and singlet oxygen upon light irradiation, demonstrating excellent spatiotemporal control in bacterial inhibition. acs.org Another approach involves the formulation of β-carboline derivatives into nanoparticles to enhance their biological efficiency and enable targeted delivery to cancer cells. dovepress.com The encapsulation of harmine (B1663883), a β-carboline alkaloid, into nanoparticles has been shown to be effective in inducing apoptosis in gastric cancer cells. ingentaconnect.com These innovative delivery systems hold the potential to improve the therapeutic index of β-carboline-based drugs.

Investigation of β-Carbolines in Neurodegenerative Research

The structural similarity of β-carboline alkaloids to neurotransmitters has made them a focal point of research into neurodegenerative diseases like Alzheimer's and Parkinson's. acs.orgnih.govmdpi.comnih.gov

In the context of Alzheimer's disease, β-carbolines are being investigated as multifunctional agents that can target several pathological processes. nih.govacs.orgbohrium.com Studies have shown that certain β-carboline derivatives can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key event in Alzheimer's pathology, and also inhibit cholinesterase enzymes, which are involved in the breakdown of the neurotransmitter acetylcholine. nih.govbohrium.com Furthermore, harmine and other β-carbolines have been found to inhibit the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a protein implicated in the hyperphosphorylation of tau protein, another hallmark of Alzheimer's disease. plos.org

In Parkinson's disease research, β-carbolines have demonstrated neuroprotective effects. mdpi.comnih.govresearchgate.net They are known to inhibit monoamine oxidase (MAO), an enzyme that breaks down dopamine (B1211576), the neurotransmitter depleted in Parkinson's disease. nih.govacs.org The derivative 9-methyl-β-carboline has shown particular promise, exhibiting stimulatory, protective, and regenerative effects on dopaminergic neurons in preclinical models. tandfonline.com

Exploration of Additional Therapeutic Applications Based on Broad Biological Activities

The diverse biological activities of the β-carboline scaffold extend beyond anticancer and neuroprotective effects, opening up avenues for other therapeutic applications. researchgate.netnih.govrjptonline.org

One notable area of investigation is their potential as modulators of chemokine receptors. nih.gov A patent has described ethyl 9H-pyrido[3,4-b]indole-1-carboxylate as a chemokine receptor modulator, suggesting its potential use in conditions where chemokine signaling is dysregulated, such as in certain inflammatory diseases or cancers. nih.gov

Furthermore, β-carboline derivatives have been explored for their antimalarial, antimicrobial, and anti-inflammatory properties. rjptonline.orgbohrium.commdpi.com The ability of these compounds to interact with a wide range of biological targets, including DNA, various enzymes, and receptors, underpins their broad therapeutic potential. nih.govmdpi.comresearchgate.netresearchgate.netjscimedcentral.com

Advanced Synthetic Strategies for Complex β-Carboline Architectures

The development of efficient and versatile synthetic methods is crucial for exploring the full therapeutic potential of the β-carboline scaffold. The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines, and its continuous refinement allows for the creation of a wide array of derivatives. bohrium.comnih.govnih.gov

Modern synthetic chemistry has introduced several advanced strategies to construct complex β-carboline architectures. mdpi.combohrium.comnih.gov These include microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles, which provides a novel route to the β-carboline core. bohrium.comnih.gov Other innovative approaches involve tandem reactions that combine the Pictet-Spengler reaction with other transformations, such as ring-closing metathesis or Michael additions, to rapidly build molecular complexity. nih.gov The development of asymmetric Pictet-Spengler reactions has also been a significant focus, enabling the stereoselective synthesis of chiral β-carboline alkaloids. nih.gov These advanced synthetic methodologies are instrumental in generating diverse libraries of β-carboline derivatives for biological screening.

Deeper Mechanistic Elucidation of Biological Actions

A thorough understanding of the molecular mechanisms underlying the biological activities of β-carbolines is essential for the rational design of new and improved therapeutic agents. Research in this area is focused on identifying the specific biological targets and signaling pathways modulated by these compounds. researchgate.netbeilstein-journals.orgmdpi.com

The mechanisms of action of β-carbolines are multifaceted and include:

Enzyme Inhibition: As mentioned, β-carbolines are known to inhibit enzymes such as MAO and DYRK1A. mdpi.complos.org They have also been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair, which contributes to their anticancer effects. mdpi.comjscimedcentral.com

DNA Intercalation: The planar structure of the β-carboline ring system allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription and leading to cytotoxicity in cancer cells. mdpi.comjscimedcentral.com

Receptor Modulation: β-Carbolines can interact with various neurotransmitter receptors, including benzodiazepine (B76468), serotonin (B10506), and imidazoline (B1206853) receptors, which accounts for their diverse effects on the central nervous system. acs.orgmdpi.com

Future research will likely employ advanced techniques such as proteomics, genomics, and computational modeling to further unravel the complex pharmacology of β-carboline derivatives and to identify novel biological targets. beilstein-journals.org

Q & A

Q. What are the established synthetic routes for ethyl 9H-pyrido[3,4-b]indole-1-carboxylate?

- Methodological Answer : Two primary methods are documented:

- One-pot synthesis : Manganese dioxide (MnO₂)-mediated oxidation in tandem reactions under mild conditions, yielding structurally similar methyl esters (e.g., methyl 9H-pyrido[3,4-b]indole-1-carboxylate) . Adapting this protocol for ethyl esters may require esterification steps or substitution of alcohol precursors.

- Microwave-assisted synthesis : Dynamic heating (250 W, 17 psi pressure limit) accelerates reactions, improving efficiency. Purification via flash chromatography on silica gel (230–400 mesh) ensures high purity .

- Catalytic hydrogenation : Benzyl-protected intermediates (e.g., benzyl-1-[4-hydroxy-3-(methoxycarbonyl)phenyl]-9H-pyrido[3,4-b]indole-3-carboxylate) are deprotected using Pd/C under H₂, yielding carboxylate derivatives with ~60% efficiency .

Q. How is ethyl 9H-pyrido[3,4-b]indole-1-carboxylate characterized structurally?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (500 MHz and 125 MHz, respectively) in deuterated solvents (e.g., DMSO-d₆) confirm substituent positions and purity. For example, methyl analogs show distinct peaks at δ 2.78 (s, 3H) for methyl groups .

- Mass spectrometry : Electrospray ionization (ESI-MS) and tandem MS (MS/MS) validate molecular weight (240.2573 g/mol) and fragmentation patterns .

- Chromatography : HPLC or LC/MS with reverse-phase columns ensures purity, particularly for biological assays .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- Storage : Keep in a ventilated area, away from oxidizers. Decomposition at high temperatures may release toxic gases (e.g., NOₓ, CO) .

- Exposure mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .

- Non-hazardous classification : While not classified under GHS, follow laboratory safety protocols for organic solvents and intermediates .

Advanced Research Questions

Q. What mechanisms underlie its biological activity as an aryl hydroxylase inhibitor?

- Methodological Answer :

- Enzyme inhibition assays : Ethyl 9H-pyrido[3,4-b]indole derivatives (e.g., 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole) inhibit cytochrome P450 (CYP) enzymes like 7-ethoxyresorufin deethylase (EROD). Activity is measured via fluorescence in chick embryo hepatocytes (CEH) or human cell lines, with IC₅₀ values determined using dose-response curves .

- Mechanistic studies : Competitive binding to the aryl hydrocarbon receptor (AHR) disrupts metabolic activation of procarcinogens. Use siRNA knockdowns or AHR-null models to validate specificity .

Q. How can synthesis be optimized for higher yields or scalability?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates. For example, alkylation of 5-benzyloxy-4-methoxymethyl-9H-pyrido[3,4-b]indole-3-carboxylate in DMF with 3-phenylpropyl bromide achieves >80% yield .

- Catalyst optimization : Replace MnO₂ with SeO₂ for selective oxidation of β-carboline precursors, as demonstrated in methyl ester syntheses .

- Microwave parameters : Adjust power (150–250 W) and reaction time (10–30 min) to balance yield and decomposition risks .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Model variability : Differences in cell lines (e.g., CEH vs. mammalian hepatocytes) or species-specific AHR affinity may explain divergent results. Cross-validate findings using multiple models .

- Concentration gradients : Test a broad range (nM–µM) to account for biphasic effects (e.g., activation at low doses vs. inhibition at high doses) .

- Analytical rigor : Use internal standards (e.g., deuterated analogs) in LC/MS to control for matrix effects in tissue culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.